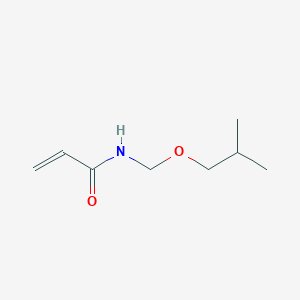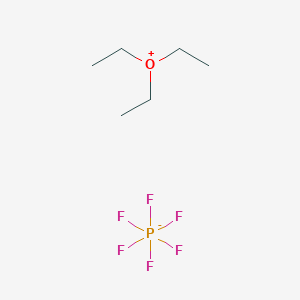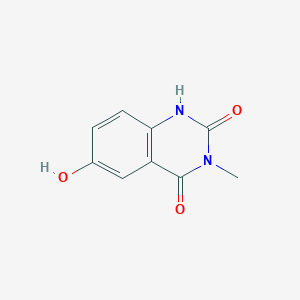
6-hydroxy-3-methyl-1H-quinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-3-methyl-1H-quinazoline-2,4-dione, also known as 6-Hydroxy-2,4-dioxo-3-methylquinazoline, is a chemical compound that belongs to the quinazoline family. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cell division and proliferation. Additionally, it has been demonstrated to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
6-hydroxy-3-methyl-1H-quinazoline-2,4-dione has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of oxidative stress and inflammation. It has also been demonstrated to have neuroprotective effects by increasing the levels of antioxidant enzymes and reducing the levels of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione is its potent antitumor and neuroprotective activity, which makes it a promising candidate for the development of novel therapeutic agents. Additionally, the synthesis method for 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione is well-established and yields high purity and yields of the final product. However, one of the limitations of 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of novel formulations or delivery methods to improve the solubility and bioavailability of 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione. Additionally, further studies are needed to elucidate the precise mechanism of action of 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione is a multi-step process that involves the reaction of 3-methylanthranilic acid with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to form a sodium salt, which is further reacted with hydrogen peroxide to yield 6-hydroxy-3-methyl-1H-quinazoline-2,4-dione. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of the final product.
Aplicaciones Científicas De Investigación
6-hydroxy-3-methyl-1H-quinazoline-2,4-dione has been identified as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Propiedades
Número CAS |
17730-75-5 |
|---|---|
Nombre del producto |
6-hydroxy-3-methyl-1H-quinazoline-2,4-dione |
Fórmula molecular |
C9H8N2O3 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
6-hydroxy-3-methyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H8N2O3/c1-11-8(13)6-4-5(12)2-3-7(6)10-9(11)14/h2-4,12H,1H3,(H,10,14) |
Clave InChI |
IWIXKFMAKCFCLR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(C=CC(=C2)O)NC1=O |
SMILES canónico |
CN1C(=O)C2=C(C=CC(=C2)O)NC1=O |
Otros números CAS |
17730-75-5 |
Sinónimos |
2,4(1H,3H)-Quinazolinedione, 6-hydroxy-3-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



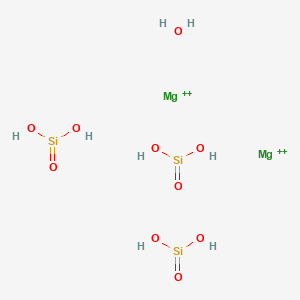
![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B93359.png)
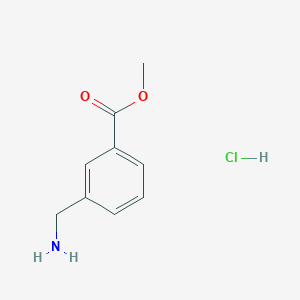
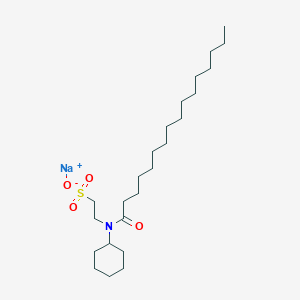
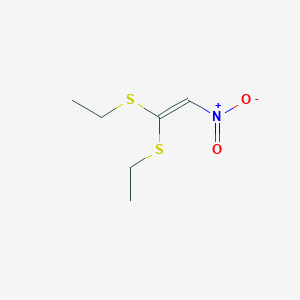
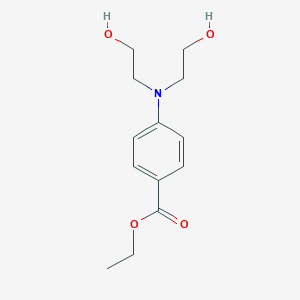
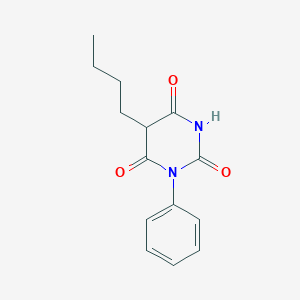
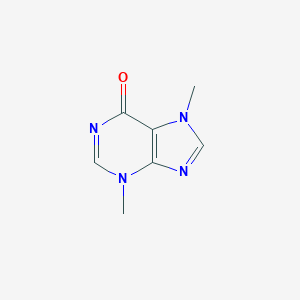
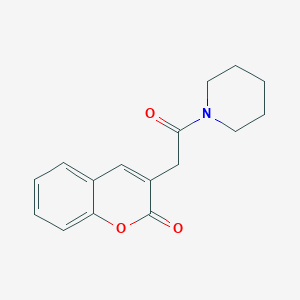
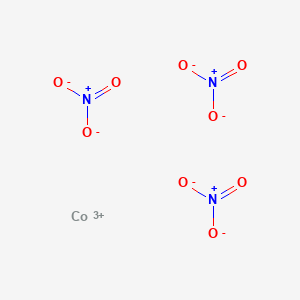
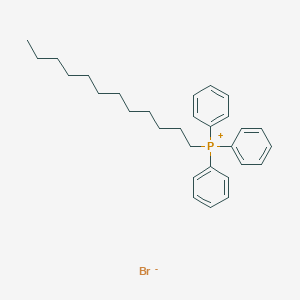
![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)
